molecular formula C25H23N3O4S2 B2847860 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[methyl(phenyl)sulfamoyl]benzoate CAS No. 941995-29-5

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[methyl(phenyl)sulfamoyl]benzoate

Cat. No.: B2847860
CAS No.: 941995-29-5
M. Wt: 493.6
InChI Key: UURUQQJNLPUVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[methyl(phenyl)sulfamoyl]benzoate is a complex organic compound that features a pyrrolidine ring, a benzothiazole moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[methyl(phenyl)sulfamoyl]benzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The benzothiazole intermediate is then reacted with pyrrolidine in the presence of a base to form the desired pyrrolidinyl-substituted benzothiazole.

    Esterification: The final step involves the esterification of the benzothiazole derivative with 4-(N-methyl-N-phenylsulfamoyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound binds to the active site of COX enzymes, blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[methyl(phenyl)sulfamoyl]benzoate is unique due to its specific combination of a pyrrolidine ring, a benzothiazole moiety, and a benzoate ester. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-[methyl(phenyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27(19-7-3-2-4-8-19)34(30,31)21-12-9-18(10-13-21)24(29)32-20-11-14-22-23(17-20)33-25(26-22)28-15-5-6-16-28/h2-4,7-14,17H,5-6,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURUQQJNLPUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.